
(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-4-yl)methanone
Übersicht
Beschreibung
“(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-4-yl)methanone” is a chemical compound. It belongs to a class of compounds known as piperidine derivatives . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Synthesis Analysis
The synthesis of piperidine derivatives has been widely studied . A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Piperidine derivatives have been found to exhibit significant antimalarial activity . For instance, 1,4-disubstituted piperidines have shown high selectivity for resistant Plasmodium falciparum, a parasite that causes malaria . This suggests that the piperidine moiety in “(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-4-yl)methanone” could potentially contribute to antimalarial activity.
Anticancer Properties
Piperidine-based compounds have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers . This suggests that the piperidine moiety in “(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-4-yl)methanone” could potentially contribute to anticancer activity.
Antiviral Properties
Piperidine derivatives have also been utilized as antiviral agents . This suggests that the piperidine moiety in “(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-4-yl)methanone” could potentially contribute to antiviral activity.
Antimicrobial and Antifungal Properties
Piperidine derivatives have been used as antimicrobial and antifungal agents . This suggests that the piperidine moiety in “(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-4-yl)methanone” could potentially contribute to antimicrobial and antifungal activity.
Anti-inflammatory and Analgesic Properties
Piperidine derivatives have been used as anti-inflammatory and analgesic agents . This suggests that the piperidine moiety in “(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-4-yl)methanone” could potentially contribute to anti-inflammatory and analgesic activity.
Antipsychotic Properties
Piperidine derivatives have been used as antipsychotic agents . This suggests that the piperidine moiety in “(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-4-yl)methanone” could potentially contribute to antipsychotic activity.
Wirkmechanismus
Zukünftige Richtungen
The future directions for the study of piperidine derivatives, including “(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-4-yl)methanone”, could involve further exploration of their pharmacological activities. This could include in vivo studies in an animal model of diseases such as cancer, inflammation, hypertension, and asthma . Additionally, the design and development of new drugs with potential antimicrobial activity are needed .
Eigenschaften
IUPAC Name |
(3,4-dimethoxypyrrolidin-1-yl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-16-10-7-14(8-11(10)17-2)12(15)9-3-5-13-6-4-9/h9-11,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGWLGNWVSZFTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{Octahydrocyclopenta[c]pyrrol-2-yl}aniline](/img/structure/B1488175.png)
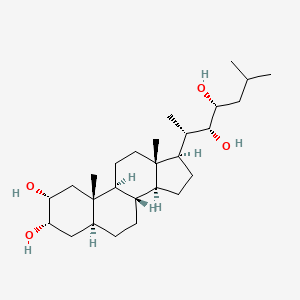
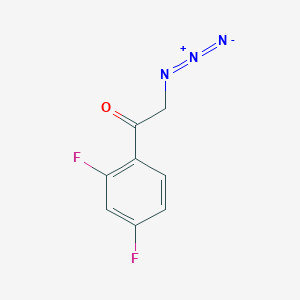
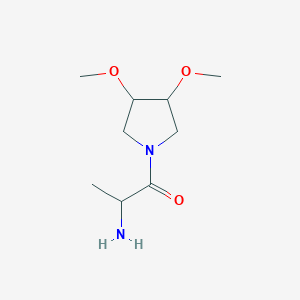
![N-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1488184.png)


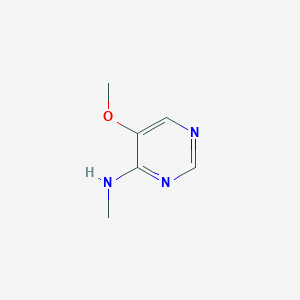
![2-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1488190.png)

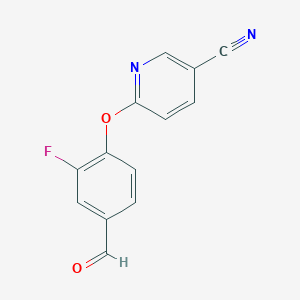
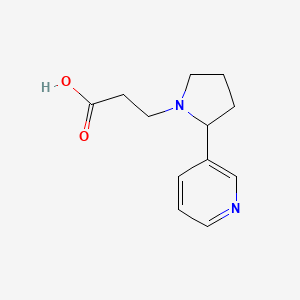

![4-[(3-Hydroxypiperidin-1-yl)methyl]benzoic acid](/img/structure/B1488198.png)